molecular formula C18H14N2O4 B5385314 N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B5385314
M. Wt: 322.3 g/mol
InChI Key: GEGWBUHOYWYMEX-UHFFFAOYSA-N
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Description

N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenylcarbonyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the phenylcarbonyl group and the amide linkage. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

    N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide: shares structural similarities with other furan derivatives, such as furan-2-carboxamide and phenylfuran derivatives.

    Unique Features: The presence of both the phenylcarbonyl group and the amide linkage in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

N-(4-benzamido-3-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-11-13(19-18(23)16-7-4-10-24-16)8-9-14(15)20-17(22)12-5-2-1-3-6-12/h1-11,21H,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWBUHOYWYMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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